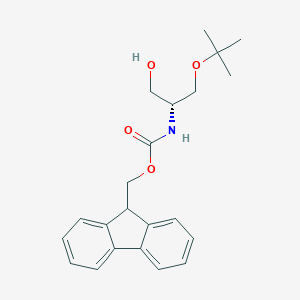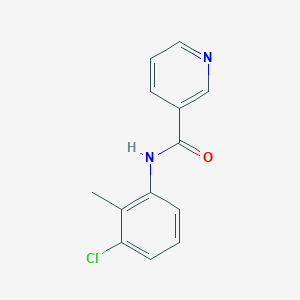
3-Pyridinecarboxamide, N-(3-chloro-2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(3-chloro-2-methylphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'CCMI' and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In
Scientific Research Applications
CCMI has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, CCMI has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In neuroscience, CCMI has been found to modulate the activity of certain receptors that are involved in the regulation of mood and anxiety. In cardiovascular diseases, CCMI has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of these diseases.
Mechanism of Action
CCMI exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in tumor growth and metastasis. CCMI has also been found to modulate the activity of certain receptors such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
CCMI has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins and contribute to tumor growth and metastasis. CCMI has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression and contribute to the development of cancer. In addition, CCMI has been found to modulate the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
CCMI has several advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of certain enzymes and receptors, which makes it a valuable tool for studying their functions. Another advantage is that it is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation is that it may have off-target effects on other enzymes and receptors, which can complicate the interpretation of results. Another limitation is that it may not be suitable for in vivo experiments due to its poor solubility and bioavailability.
Future Directions
There are several future directions for the study of CCMI. One direction is to further investigate its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the enzymes and receptors targeted by CCMI. Additionally, it may be valuable to explore the use of CCMI in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
The synthesis of CCMI involves the reaction of 3-chloro-2-methylbenzoic acid with pyridine-3-carboxamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction produces CCMI as a white solid.
properties
CAS RN |
130633-67-9 |
|---|---|
Product Name |
3-Pyridinecarboxamide, N-(3-chloro-2-methylphenyl)- |
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-11(14)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
IGPVOZRRFGYTIH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=CC=C2 |
solubility |
37 [ug/mL] |
synonyms |
N-(3-chloro-2-methylphenyl)nicotinamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



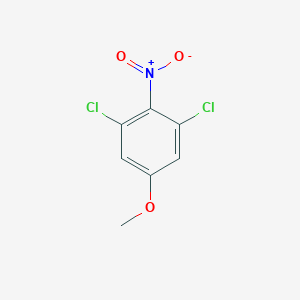

![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
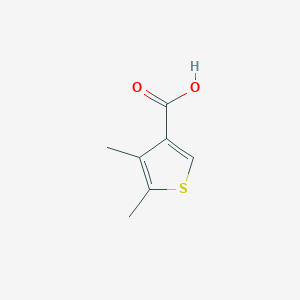
![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)
![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)
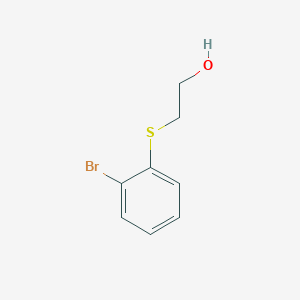
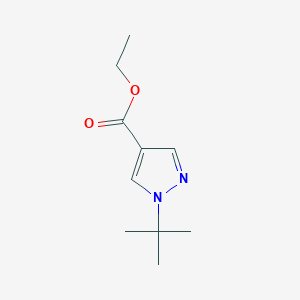
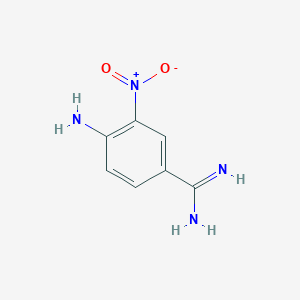
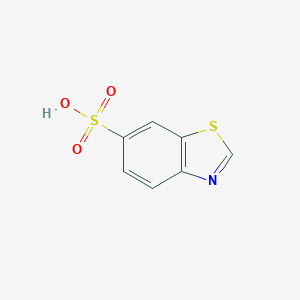
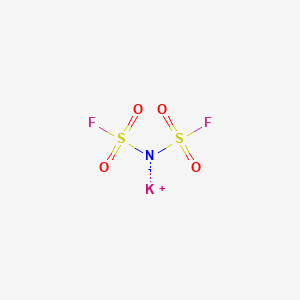
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)

